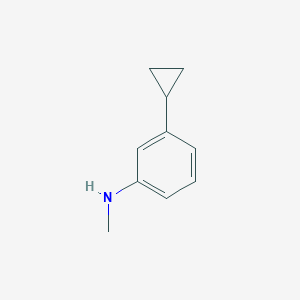

3-Cyclopropyl-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

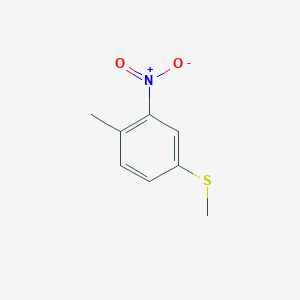

3-Cyclopropyl-N-methylaniline is a chemical compound that has been studied for its reactions when catalyzed by cytochrome P450 . It is available from various chemical suppliers .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study investigated the N-dealkylation of this compound catalyzed by cytochrome P450 . Another study discussed the effective methylation of anilines with methanol .Molecular Structure Analysis

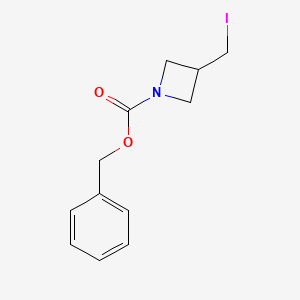

The molecular structure of this compound is complex and involves a unique πPh - πC-N conjugated system . This structure has been studied using density functional theory .Chemical Reactions Analysis

The chemical reactions of this compound have been studied extensively. One study investigated the N-dealkylation of this compound catalyzed by cytochrome P450 . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline .Applications De Recherche Scientifique

3-Cyclopropyl-N-methylaniline has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a versatile compound that can be used to synthesize a variety of other compounds. It is also used as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals. Additionally, it is used as a reagent in the synthesis of polymers and as a solvent in the synthesis of polymers.

Mécanisme D'action

Target of Action

The primary target of 3-Cyclopropyl-N-methylaniline is cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules.

Mode of Action

The compound interacts with its target, cytochrome P450, through a process called N-dealkylation . This reaction involves two steps :

- The first step is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .

- The second step is a decomposition of the carbinolaniline to yield cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) .

Biochemical Pathways

The biochemical pathway affected by this compound is the cytochrome P450 metabolic pathway . The compound’s interaction with cytochrome P450 leads to changes in the metabolism of organic substances, impacting various downstream effects.

Result of Action

The result of the compound’s action is the formation of cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) . These products are formed after the decomposition of the carbinolaniline complex .

Action Environment

The environment significantly influences the action of this compound. The environmental effect switches the regioselectivity of the reaction from a competition between N-decyclopropylation and N-demethylation to a clear preference for N-demethylation . This preference is consistent with former experimental studies .

Avantages Et Limitations Des Expériences En Laboratoire

3-Cyclopropyl-N-methylaniline is a versatile compound that has a wide range of applications in laboratory experiments. It is relatively stable, making it an ideal choice for many experiments. Additionally, it has a low melting point, a high boiling point, and is soluble in water, making it easy to work with in the laboratory. However, it is important to note that it is a flammable compound, so it should be handled with caution.

Orientations Futures

There are a number of potential future directions for 3-Cyclopropyl-N-methylanilinel-N-methylaniline. One potential direction is to further explore its potential applications in organic synthesis and pharmaceuticals. Additionally, its potential as a catalyst for the synthesis of heterocyclic compounds could be further explored. Additionally, its potential for use in the synthesis of polymers could be further explored. Finally, further research could be conducted to explore its potential biochemical and physiological effects.

Méthodes De Synthèse

3-Cyclopropyl-N-methylaniline can be synthesized through a two-step process. The first step involves the reaction of cyclopropyl bromide with aniline in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-Cyclopropyl-N-methylanilinelmethylaniline, which is then purified by distillation. The second step involves the conversion of 3-Cyclopropyl-N-methylanilinelmethylaniline into 3-Cyclopropyl-N-methylanilinel-N-methylaniline. This can be accomplished by treating the compound with an oxidizing agent, such as hydrogen peroxide, or a reducing agent, such as sodium borohydride.

Analyse Biochimique

Biochemical Properties

3-Cyclopropyl-N-methylaniline interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to be involved in reactions catalyzed by the enzyme cytochrome P450 . The nature of these interactions is complex and involves multiple steps, including a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it undergoes N-dealkylation catalyzed by cytochrome P450, a process that involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a subsequent decomposition of the carbinolaniline .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and undergoes processes like N-dealkylation

Propriétés

IUPAC Name |

3-cyclopropyl-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPIODAOUBVVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)